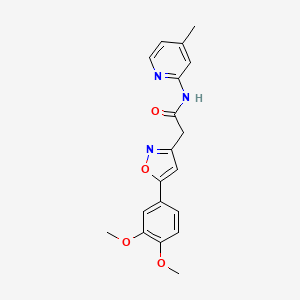

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-6-7-20-18(8-12)21-19(23)11-14-10-16(26-22-14)13-4-5-15(24-2)17(9-13)25-3/h4-10H,11H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIXPUPGYDOIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, a pyridine moiety, and a dimethoxyphenyl group, which are known to influence its biological properties. The molecular formula is , with a molecular weight of approximately 302.34 g/mol.

Antitumor Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

- Mechanism of Action : The compound is believed to inhibit the activity of heat shock protein 90 (Hsp90), which plays a crucial role in the stabilization of numerous oncoproteins. This inhibition leads to the degradation of these proteins and subsequent apoptosis in cancer cells .

- Case Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with isoxazole derivatives resulted in a dose-dependent decrease in cell viability, indicating their potential as effective anticancer agents .

Anti-inflammatory Properties

Isoxazole derivatives have also been evaluated for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially reducing cytokine production.

- Research Findings : In vitro studies have shown that compounds with similar structures can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties.

- Activity Assessment : Preliminary screenings indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell wall synthesis .

Data Tables

Chemical Reactions Analysis

Core Isoxazole Ring Formation

The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For this compound:

-

Nitrile Oxide Precursor : Likely derived from a 3,4-dimethoxybenzaldehyde derivative through oximation (e.g., using hydroxylamine) followed by chlorination (e.g., with Cl₂ or NCS) to generate the reactive nitrile oxide intermediate1.

-

Dipoleophile : A terminal alkyne (e.g., propargyl alcohol) would react with the nitrile oxide to form the isoxazole ring.

Key Reaction Conditions

| Step | Reagents/Conditions | Source Analogues |

|---|---|---|

| Nitrile Oxide Formation | NH₂OH·HCl, Cl₂, base | Similar to (cyclization methods) |

| Cycloaddition | Propargyl alcohol, room temperature | Inferred from (heterocycle synthesis) |

Methoxy Group Stability

The 3,4-dimethoxyphenyl group is generally stable under basic and mildly acidic conditions but may undergo demethylation under harsh acidic environments (e.g., BBr₃ in CH₂Cl₂)[^3^].

Pyridine Ring Modifications

The 4-methylpyridin-2-yl group can participate in electrophilic substitution reactions (e.g., nitration, sulfonation) if the acetamide is temporarily protected (e.g., using Boc groups)3.

Potential Biological Activity

While not directly tested for this compound, structurally related acetamide-isoxazole hybrids have shown:

-

COX-II Inhibition : Analogues with acetamide linkers exhibit selective COX-II inhibition (IC₅₀ ~1–10 µM)2.

-

Antitumor Activity : Similar scaffolds demonstrate cytotoxicity via autophagy induction in cancer cell lines (e.g., A549, NCIH460)3.

Structure–Activity Comparison

| Feature | Role in Bioactivity | Reference |

|---|---|---|

| Isoxazole Core | Enhances metabolic stability | |

| 3,4-Dimethoxyphenyl | Modulates lipophilicity | |

| 4-Methylpyridin-2-yl | Facilitates target binding |

Synthetic Challenges and Solutions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two analogs:

Key Observations :

- The target compound and the analog from share identical isoxazole and 3,4-dimethoxyphenyl motifs but differ in their acetamide substituents.

- Rip-B lacks the isoxazole ring, instead featuring a benzamide group linked to a phenethylamine chain. This simpler structure may reduce metabolic stability compared to the heterocyclic isoxazole derivatives.

Pharmacological and Biochemical Implications

Isoxazole vs. Benzamide Core

- The isoxazole ring in the target compound and ’s analog may confer stronger binding to enzymes or receptors requiring heterocyclic interactions, such as kinase inhibitors or antimicrobial targets . In contrast, Rip-B’s benzamide group is more flexible but less resistant to metabolic oxidation.

Substituent Effects

- 4-Methylpyridin-2-yl (Target Compound) : The pyridine ring’s basic nitrogen could improve aqueous solubility and facilitate interactions with acidic residues in biological targets (e.g., aspartate or glutamate in enzymes).

- Benzamide (Rip-B) : The absence of a heteroaromatic group limits hydrogen-bonding opportunities, which may explain lower reported bioactivity in certain assays compared to isoxazole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step approach involving (i) condensation of 3,4-dimethoxybenzaldehyde with hydroxylamine to form an oxime, followed by (ii) cyclization with ethyl acetoacetate to generate the isoxazole core. The final acetamide linkage is achieved by coupling the isoxazole intermediate with 4-methylpyridin-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt).

- Optimization : Yield improvements (>70%) are observed when using anhydrous sodium acetate as a base in glacial acetic acid under reflux conditions, as demonstrated in analogous acetamide syntheses . Purity can be enhanced via recrystallization in DMF-AcOH (1:1).

Q. How should researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

- Techniques :

- ¹H NMR : Key signals include the isoxazole proton (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and pyridyl protons (δ 8.1–8.3 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 254 nm for purity assessment (>95%).

- Mass Spectrometry : Expected [M+H]⁺ peaks should align with the molecular formula C₁₉H₂₀N₃O₄ (calculated m/z 378.14) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data for this compound, particularly in cytotoxicity assays?

- Approach :

- Dose-Response Curves : Perform assays across a wide concentration range (0.1–100 µM) to identify non-linear effects.

- Control Experiments : Include reference compounds (e.g., doxorubicin for anticancer studies) and validate cell viability using dual methods (MTT and ATP assays).

- Structural Analogues : Compare activity with derivatives (e.g., 2-(2,4-dioxothiazolidin-3-yl)-N-(5-aryl-oxadiazol-2-yl)acetamides) to isolate the role of the 3,4-dimethoxyphenyl and pyridyl groups .

Q. How can computational modeling guide the design of derivatives targeting specific kinases or receptors?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., RET kinase) based on the pyridyl-acetamide scaffold’s similarity to known inhibitors like GSK3179106 .

- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using descriptors like LogP and polar surface area .

Q. What experimental protocols are critical for assessing the compound’s metabolic stability and toxicity in preclinical models?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes.

- CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.

- In Vivo Models : Administer the compound to Wistar rats (10–50 mg/kg) and collect plasma for pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data for structurally related acetamides?

- Resolution :

- Refinement Software : Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters are applied to non-H atoms .

- Twinned Data : For ambiguous electron density, employ the TWIN/BASF commands in SHELXL to model twinning ratios .

- Validation : Cross-check with CCDC databases (e.g., Cambridge Structural Database) for bond-length and angle outliers.

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?

- Assays :

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, RET, VEGFR2) at 1 µM compound concentration.

- Cellular Phosphorylation : Quantify inhibition via Western blot (e.g., p-RET in thyroid carcinoma cell lines) .

- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.